molecular formula C10H7ClN2S B2359597 5-(3-Chlorophenyl)-2-pyrimidinethiol CAS No. 344281-77-2

5-(3-Chlorophenyl)-2-pyrimidinethiol

Cat. No.: B2359597
CAS No.: 344281-77-2
M. Wt: 222.69
InChI Key: CQVHTUXTGDASPF-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-pyrimidinethiol is a heterocyclic compound that features a pyrimidine ring substituted with a thiol group at the 2-position and a 3-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-pyrimidinethiol typically involves the reaction of 3-chlorobenzaldehyde with thiourea and a suitable base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:

    Reagents: 3-chlorobenzaldehyde, thiourea, base (e.g., sodium hydroxide or potassium carbonate)

    Solvents: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-pyrimidinethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids

    Reduction: Modified pyrimidine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

5-(3-Chlorophenyl)-2-pyrimidinethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-2-thiouracil: Similar structure but with a uracil ring instead of a pyrimidine ring.

    5-(3-Chlorophenyl)-2-thioxanthine: Contains a xanthine ring instead of a pyrimidine ring.

    5-(3-Chlorophenyl)-2-thiopyrimidine: Similar structure but with different substituents on the pyrimidine ring.

Uniqueness

5-(3-Chlorophenyl)-2-pyrimidinethiol is unique due to its specific combination of a pyrimidine ring, a thiol group, and a 3-chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-9-3-1-2-7(4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVHTUXTGDASPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=S)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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